molecular formula C24H35NO2 B1389495 N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline CAS No. 1040680-27-0

N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline

Cat. No.: B1389495
CAS No.: 1040680-27-0
M. Wt: 369.5 g/mol
InChI Key: WYAJAXGZZAWWLQ-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline is a synthetic aromatic amine characterized by a central aniline moiety substituted with a heptyloxy group at the 3-position and a 4-ethylphenoxypropyl chain attached to the nitrogen atom.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example, describes the preparation of N-phenylcarbamothioylbenzamides via condensation of benzoyl chlorides with thioureas, suggesting that similar strategies might apply to the target compound .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-3-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-4-6-7-8-9-17-26-24-12-10-11-22(18-24)25-19-20(3)27-23-15-13-21(5-2)14-16-23/h10-16,18,20,25H,4-9,17,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAJAXGZZAWWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The exact reaction conditions, including temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The target compound’s 3-(heptyloxy)aniline group distinguishes it from analogs with different substituents. Key comparisons include:

Compound Name Substituent on Aniline Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline 3-heptyloxy C25H37NO2 383.57 Long alkoxy chain (C7), moderate lipophilicity
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (sc-330744) 4-fluoro C17H20FNO 273.35 Electron-withdrawing fluoro group, smaller size
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline (sc-330747) 3-trifluoromethyl C18H20F3NO 323.36 Strongly electron-withdrawing CF3 group
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline (sc-330750) 4-methoxy C18H23NO2 285.39 Electron-donating methoxy group

Key Observations :

  • Heptyloxy vs.
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (sc-330750) donates electron density to the aromatic ring, while trifluoromethyl (sc-330747) and fluoro (sc-330744) groups withdraw electron density, altering reactivity in electrophilic substitution reactions .

Variations in the Phenoxypropyl Side Chain

The 4-ethylphenoxypropyl group in the target compound contrasts with analogs bearing bulkier or branched substituents:

Compound Name Phenoxy Substituent Molecular Weight (g/mol) Steric and Electronic Effects
This compound 4-ethylphenoxy 383.57 Moderate steric hindrance, ethyl enhances lipophilicity
N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline 2-sec-butylphenoxy 395.51 Increased steric bulk due to sec-butyl, may hinder rotational freedom
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydrofuranmethoxy)aniline 4-isopropylphenoxy 369.50 Isopropyl group increases hydrophobicity compared to ethyl

Key Observations :

  • Substituent Position: A 4-ethylphenoxy group (target compound) provides less steric hindrance than 2-sec-butylphenoxy (), which could affect binding interactions in catalytic or receptor-based applications .

Positional Isomerism and Alkoxy Chain Length

highlights positional isomers such as 4-fluoro-2-(heptyloxy)aniline, where the heptyloxy group is at the 2-position instead of the 3-position. This subtle change can drastically alter electronic distribution and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:

  • Step 1 : Alkylation of 3-(heptyloxy)aniline with 2-(4-ethylphenoxy)propyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 2 : Purification via column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) to isolate the target compound.
  • Key Considerations : Monitor reaction progress using TLC and confirm product identity via 1^1H NMR and FT-IR. Similar protocols are detailed for structurally analogous aniline derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with a C18 column (UV detection at ~254 nm) to assess purity (>98%).
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., ethylphenoxy and heptyloxy groups). Compare with reference standards for aniline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

Q. What are the thermal stability profiles of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min. The compound’s stability is influenced by:

  • Substituent Effects : Long heptyloxy chains may lower decomposition temperatures due to increased flexibility.
  • Comparative Data : Epoxy composites with similar aniline-based additives show stability up to 200–250°C, suggesting analogous behavior .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of polyfunctional aniline derivatives be addressed?

  • Methodological Answer :

  • Catalytic Strategies : Use titanium-based catalysts (e.g., TiCl₄) to control regioselectivity during alkylation, as demonstrated for N-(2-chlorophenylpropyl)aniline derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity and reduce side-product formation .
  • Data Contradiction : Conflicting yields in similar reactions (e.g., 5–58% for analogous compounds) highlight the need for optimized stoichiometry and catalyst loading .

Q. What analytical methods resolve contradictions in spectroscopic data for branched aniline derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to distinguish overlapping signals from ethylphenoxy and heptyloxy groups.
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software).
  • Case Study : Discrepancies in 13^{13}C NMR data for N-(3-bromobenzo[b]thiophenyl)aniline derivatives were resolved via X-ray crystallography .

Q. How can this compound enhance material properties in polymer composites?

  • Methodological Answer :

  • Role as a Crosslinker : The aniline group can participate in hydrogen bonding, improving interfacial adhesion in epoxy resins.
  • Thermal Conductivity : Analogous BN-epoxy composites show that functionalized anilines (e.g., N-[3-(trimethoxysilyl)propyl]aniline) enhance thermal networks by reducing phonon scattering .
  • Experimental Design : Incorporate 1–5 wt% of the compound into epoxy matrices and measure thermal conductivity via laser flash analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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